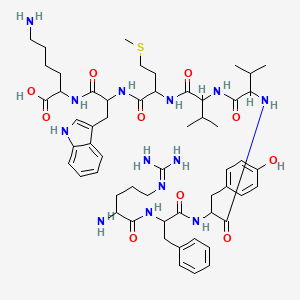![molecular formula C15H9BrN4S B12118140 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 886189-06-6](/img/structure/B12118140.png)
2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline core, with a bromophenyl group at the 2-position and a thiol group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the cyclocondensation of 4-hydrazinoquinazoline with orthoesters in boiling ethanol or glacial acetic acid . Another method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to a Dimroth-like rearrangement . The reaction conditions often require refluxing in glacial acetic acid for several hours to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl-substituted triazoloquinazoline.
Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent materials.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The thiol group plays a crucial role in forming covalent bonds with the target enzymes, leading to irreversible inhibition. Additionally, the bromophenyl group enhances the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazoline: Similar structure but different annelation pattern.
4-Morpholinylquinazolines: Different substituents on the quinazoline core.
4-Cyanoquinazolines: Presence of a cyano group instead of a thiol group.
Uniqueness
2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
886189-06-6 |
|---|---|
Molecular Formula |
C15H9BrN4S |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
InChI |
InChI=1S/C15H9BrN4S/c16-11-7-3-1-5-9(11)13-18-14-10-6-2-4-8-12(10)17-15(21)20(14)19-13/h1-8H,(H,18,19) |
InChI Key |
SGCZTFQFQKZLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2)Br |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


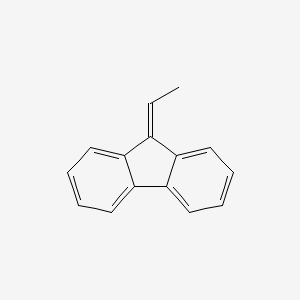
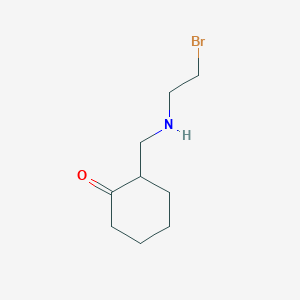

![{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12118088.png)
![N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118094.png)
![Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12118108.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)
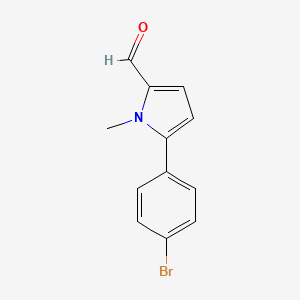
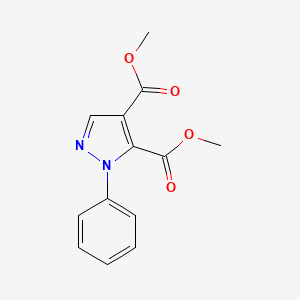

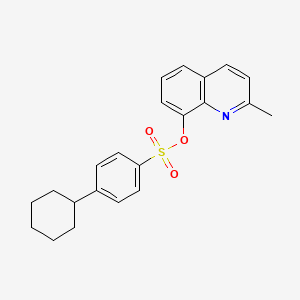
![2,2,2-trifluoro-N-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide](/img/structure/B12118132.png)
![5,6-Dihydro-benzo[h]quinazoline-2,4-diamine](/img/structure/B12118152.png)
